molecular formula C7H16ClNO2 B113194 2-Amino-2-T-butylpropanoic acid hcl CAS No. 88807-79-8

2-Amino-2-T-butylpropanoic acid hcl

Cat. No.: B113194
CAS No.: 88807-79-8
M. Wt: 181.66 g/mol
InChI Key: HDHCUDOXXKKKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-T-butylpropanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-T-butylpropanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-T-butylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amino acids, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-T-butylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-T-butylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanoic acid hydrochloride
  • 2-Amino-2-ethylpropanoic acid hydrochloride
  • 2-Amino-2-phenylpropanoic acid hydrochloride

Uniqueness

2-Amino-2-T-butylpropanoic acid hydrochloride is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific research applications .

Properties

IUPAC Name

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHCUDOXXKKKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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